InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28)
. The compound has a molecular weight of 456.0 g/mol . YS-121 is synthesized through a multi-step process involving a nucleophilic aromatic substitution reaction. A key step involves the reaction of a 4,6-dichloropyrimidine derivative with 2,3-dimethylaniline, followed by subsequent modifications to introduce the octanoic acid side chain and the thiol group. [] Notably, the synthesis process requires careful optimization to minimize the formation of unexpected byproducts arising from the nucleophilic attack of tertiary alkylamines on the heteroaromatic halide. []
The molecular structure of YS-121 is characterized by the presence of a central pyrimidine ring substituted with a chlorine atom, a 2,3-dimethylphenylamino group, and a sulfanyloctanoic acid moiety. [] This specific arrangement of functional groups is crucial for the interactions of YS-121 with its biological targets, particularly its ability to bind to enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). []
The chemical reactivity of YS-121 is primarily dictated by its carboxylic acid and thiol groups. These functional groups enable its participation in various reactions, including esterification, amidation, and oxidation. [] Understanding the reactivity of YS-121 is crucial for designing and synthesizing novel derivatives with potentially improved pharmacological profiles and for developing strategies for its conjugation to drug delivery systems.
YS-121 exerts its biological effects through the dual inhibition of mPGES-1 and 5-LO. [] Specifically, it acts as a reversible, non-competitive inhibitor of mPGES-1 by directly binding to the enzyme, thereby preventing the conversion of prostaglandin H2 to prostaglandin E2 (PGE2), a key mediator of inflammation. [] Additionally, YS-121 inhibits 5-LO, the enzyme responsible for the synthesis of leukotrienes, another class of inflammatory mediators. []
5-Lipoxygenase (5-LO) is a non-heme iron-containing enzyme that catalyzes the initial steps in leukotriene (LT) biosynthesis. It converts arachidonic acid (AA)—liberated from nuclear membrane phospholipids by cytosolic phospholipase A2 (cPLA2)—into the unstable intermediate LTA4. This reaction requires 5-LO-activating protein (FLAP) and is potentiated by Ca²⁺, phosphorylation by MAPK family members, and lipid hydroperoxides (LOOH), which oxidize the enzyme's active-site iron to its ferric (Fe³⁺) state [1]. Subsequent metabolism yields pro-inflammatory mediators LTB4 (chemotactic for neutrophils) and cysteinyl-LTs (LTC4, LTD4, LTE4; bronchoconstrictors and vascular permeability enhancers). The enzyme's structure features a catalytic domain and an N-terminal C2-like domain, the latter binding regulatory factors like Ca²⁺, phosphatidylcholine (PC), and coactosin-like protein, which influence enzyme activity and inhibitor susceptibility [1]. Dysregulated 5-LO activity is implicated in asthma, allergic rhinitis, cardiovascular diseases, and cancer, making it a prime therapeutic target [1] [4].
Inhibition of 5-LO offers a strategic approach to suppressing leukotriene-mediated pathologies. Current 5-LO inhibitors fall into four mechanistic classes:
Despite promising preclinical results, many inhibitors failed clinically due to poor efficacy in vivo, toxicity, or susceptibility to high peroxide tones or elevated AA concentrations in inflamed tissues. Zileuton remains the only clinically approved 5-LO inhibitor, underscoring the need for novel agents with improved pharmacological profiles [1].
HZ52 (2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid; CAS 1077626-51-7) emerged from structure-activity optimization of pirinixic acid derivatives. Introduction of a biphenyl moiety at position 6 of the pyrimidine ring enhanced 5-LO inhibitory potency, yielding consistent IC₅₀ values of 0.4–2 µM across in vitro models [1] [3]. Its identification addressed critical limitations of earlier inhibitors: susceptibility to high peroxide tones, reversibility, and dependence on cellular activation mechanisms. Research on HZ52 was driven by the hypothesis that its α-substituted carboxylate structure and thioether linker confer a unique inhibitory mechanism distinct from classical 5-LO blockers, translating to superior in vivo efficacy in inflammatory models [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: